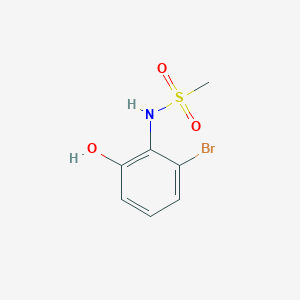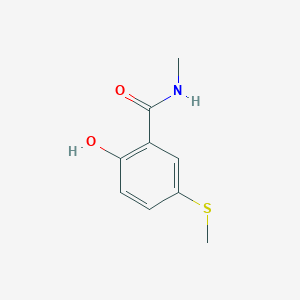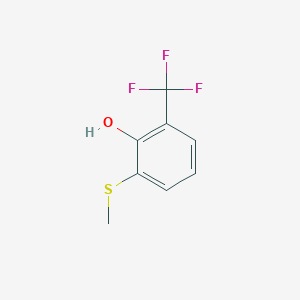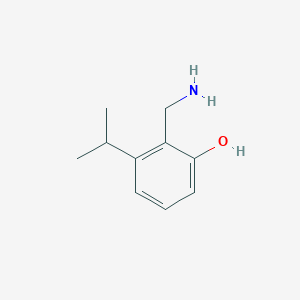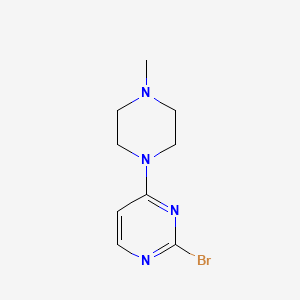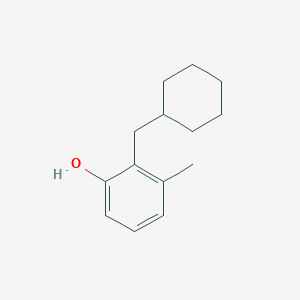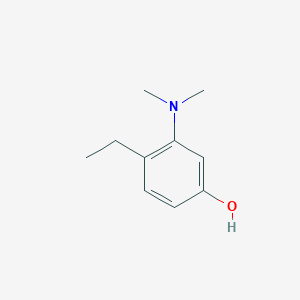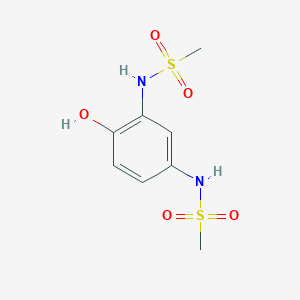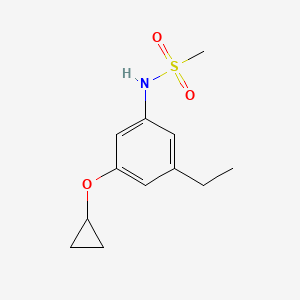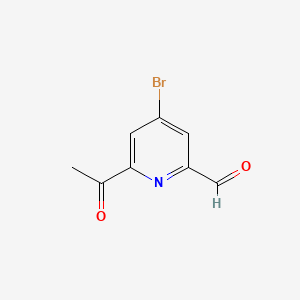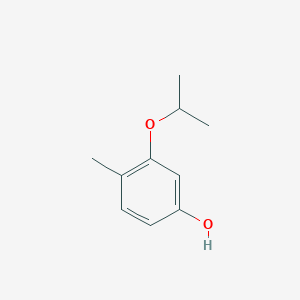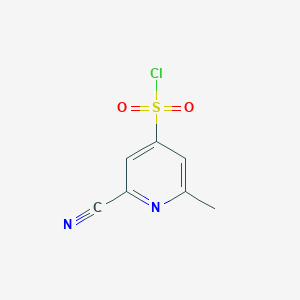
2-Cyano-6-methylpyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-methylpyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methylpyridine-4-sulfonyl chloride typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-6-methylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
2-Cyano-6-methylpyridine-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-methylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Cyano-6-methylpyridine-4-sulfonyl chloride include:
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
- 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H5ClN2O2S |
|---|---|
Peso molecular |
216.65 g/mol |
Nombre IUPAC |
2-cyano-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c1-5-2-7(13(8,11)12)3-6(4-9)10-5/h2-3H,1H3 |
Clave InChI |
LLYSFDSJRRFARR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



